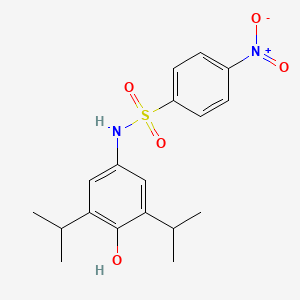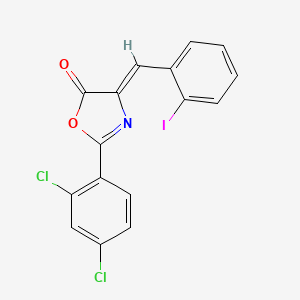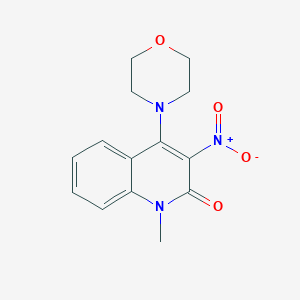![molecular formula C14H18ClN3O2 B4960550 N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to enhance fruit growth and yield, and to improve the quality of fruits and vegetables. CPPU is also used in scientific research to study the mechanisms of plant growth and development, and to investigate the biochemical and physiological effects of plant hormones.
作用機序
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea acts as a cytokinin, a class of plant hormones that promote cell division and differentiation. This compound can activate the expression of genes involved in cell division and elongation, and stimulate the biosynthesis of proteins and nucleic acids. This compound can also enhance the transport of nutrients and water from the roots to the shoots, and increase the photosynthetic activity of the leaves.
Biochemical and physiological effects:
This compound can stimulate the accumulation of carbohydrates, amino acids, and organic acids in fruits, and enhance the activity of enzymes involved in the biosynthesis of secondary metabolites, such as flavonoids and anthocyanins. This compound can also improve the texture, color, and flavor of fruits, and increase their shelf life. This compound can enhance the resistance of plants to biotic and abiotic stresses, such as pests, diseases, drought, and cold.
実験室実験の利点と制限
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound can be easily dissolved in water or organic solvents, and can be applied to plants by foliar spray or root irrigation. This compound can be used at low concentrations, and can produce significant effects on plant growth and development. However, this compound has some limitations, such as its high cost, potential toxicity to humans and animals, and possible environmental contamination.
将来の方向性
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has a great potential for future research in plant biology, agriculture, and biotechnology. Some of the future directions for this compound research are:
1. Elucidating the molecular mechanisms of this compound action in plant growth and development.
2. Developing new this compound derivatives with improved efficacy, safety, and environmental sustainability.
3. Investigating the effects of this compound on the microbiome of plants and soils.
4. Studying the interactions between this compound and other plant hormones, such as auxins, gibberellins, and abscisic acid.
5. Exploring the use of this compound in plant breeding and genetic engineering to improve crop yields and quality.
In conclusion, this compound is a synthetic plant growth regulator that has many applications in agriculture and scientific research. This compound can promote cell division and elongation, increase fruit size and weight, improve fruit quality, and enhance resistance to environmental stress. This compound has several advantages for lab experiments, but also has some limitations and potential risks. Future research on this compound can provide new insights into the mechanisms of plant growth and development, and can lead to the development of new technologies for sustainable agriculture and biotechnology.
合成法
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be synthesized by the reaction of 2-chloroaniline with 3-(2-oxo-1-pyrrolidinyl)propyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The product is purified by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is widely used in scientific research to study the mechanisms of plant growth and development. This compound can promote cell division and elongation, increase fruit size and weight, improve fruit quality and enhance resistance to environmental stress. This compound has been used to study the effects of plant hormones on the growth and development of various plant species, including fruits, vegetables, ornamental plants and trees.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-5-1-2-6-12(11)17-14(20)16-8-4-10-18-9-3-7-13(18)19/h1-2,5-6H,3-4,7-10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVKDRSMMMHFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)




![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)



![2-(ethylthio)ethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4960551.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
